molecular formula C9H8ClNO B2447798 1H-Indole, 7-chloro-5-methoxy- CAS No. 1203844-30-7

1H-Indole, 7-chloro-5-methoxy-

Cat. No. B2447798
CAS RN: 1203844-30-7
M. Wt: 181.62
InChI Key: VFZVPGCUCKHXIN-UHFFFAOYSA-N
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Description

“1H-Indole, 7-chloro-5-methoxy-” is a chemical compound with the molecular formula C9H8ClNO . It is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity .


Synthesis Analysis

The synthesis of indole derivatives often involves base-catalyzed condensation reactions . For instance, 5-Methoxyindole can be conjugated with aniline and substituted anilines through a base-catalyzed condensation reaction . N-acylation of 5-Methoxyindole with 3-chloro acetylchloride can afford 2-Chloro-1-(5-Methoxy-1H-indole-yl)ethanone, a key intermediate .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 7-chloro-5-methoxy-” consists of a benzene ring fused with a pyrrole ring, which forms the indole structure. The indole structure is then substituted at the 7th position with a chlorine atom and at the 5th position with a methoxy group .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The indole nucleus is often added to medicinal compounds that are biologically active pharmacophores .


Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Indole, 7-chloro-5-methoxy-” is 333.9±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa is predicted to be 15.12±0.30 .

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of 7-chloro-5-methoxy-1H-indole on cancer cells. Its ability to inhibit cell growth and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy .

Immunomodulation

The compound has been investigated for its immunomodulatory effects. Specifically, it may influence the immune response, potentially enhancing the body’s ability to fight cancer or other diseases. Researchers have explored its impact on immune cells and cytokine production .

Tryptophan Dioxygenase Inhibition

Tryptophan dioxygenase (TDO) is an enzyme involved in tryptophan metabolism. Inhibiting TDO can affect immune responses and has implications for cancer treatment. 7-chloro-5-methoxy-1H-indole has been studied as a potential TDO inhibitor .

Synthetic Methodology Development

Given the importance of indoles, researchers have focused on novel synthetic methods for their construction. Investigating efficient routes to synthesize 7-chloro-5-methoxy-1H-indole contributes to the chemical community’s understanding of this ring system .

Multicomponent Reactions

Indoles play a crucial role in multicomponent reactions (MCRs), which allow the rapid assembly of complex molecules. Researchers have explored the use of 7-chloro-5-methoxy-1H-indole in MCRs, leading to diverse chemical transformations .

Functionalization of Mesoporous Silica Materials

Beyond its direct applications, indoles can serve as building blocks for functional materials. Researchers have investigated the functionalization of mesoporous silica materials using indoles, including 7-chloro-5-methoxy-1H-indole. These materials find applications as nano-heterogeneous catalysts and fluorescent chemosensors .

Mechanism of Action

Target of Action

The primary targets of 7-chloro-5-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 7-chloro-5-methoxy-1H-indole involves its interaction with these target receptors. The compound binds to the receptors, triggering a series of biochemical reactions that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by 7-chloro-5-methoxy-1H-indole are diverse, given the wide range of biological activities associated with indole derivatives . For example, in its antiviral activity, the compound may interfere with the replication of viruses. In its anticancer activity, it may induce apoptosis or inhibit the proliferation of cancer cells .

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability due to its ability to bind with high affinity to multiple receptors .

Result of Action

The result of the action of 7-chloro-5-methoxy-1H-indole can vary depending on the biological activity being exerted. For instance, in its antiviral activity, the result could be the inhibition of viral replication. In its anticancer activity, the result could be the death of cancer cells or the inhibition of their proliferation .

Action Environment

The action of 7-chloro-5-methoxy-1H-indole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds can influence its action, as seen in the case of 7-methoxyindole, where its inhibitory effect on tobacco cell growth can be partially reversed by indole and tryptophan .

Future Directions

Indole derivatives, including “1H-Indole, 7-chloro-5-methoxy-”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

7-chloro-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZVPGCUCKHXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-methoxy-1H-indole

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